AGN 193109 乙酯

描述

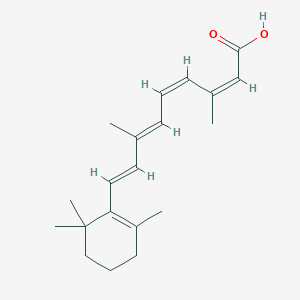

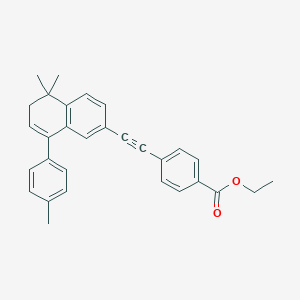

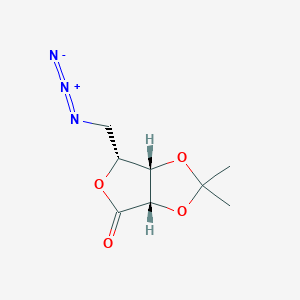

AGN 193109 Ethyl Ester is a chemical compound with the molecular formula C30H28O2 . It is also known by other names such as Ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate . The molecular weight of this compound is 420.5 g/mol .

Molecular Structure Analysis

The molecular structure of AGN 193109 Ethyl Ester is represented by the InChI string:InChI=1S/C30H28O2/c1-5-32-29(31)25-15-10-22(11-16-25)8-9-23-12-17-28-27(20-23)26(18-19-30(28,3)4)24-13-6-21(2)7-14-24/h6-7,10-18,20H,5,19H2,1-4H3 . The compound has a Canonical SMILES representation as well: CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3C4=CC=C(C=C4)C)(C)C . Physical And Chemical Properties Analysis

AGN 193109 Ethyl Ester has a molecular weight of 420.5 g/mol . It has a XLogP3-AA value of 7.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 6 rotatable bonds .科学研究应用

Cancer Research

AGN 193109 Ethyl Ester, through its active form AGN 193109, has been utilized in cancer research to study the effects of RAR antagonism on tumor growth and differentiation. It has been shown to suppress tumorigenesis by targeting fatty acid-binding protein 5, which regulates retinoic acid signaling .

Developmental Biology

In developmental biology, AGN 193109 is instrumental in studying the differentiation of mouse embryonic stem cells into paraxial mesoderm. This application is crucial for understanding the developmental processes and the role of retinoic acid in embryogenesis .

Cardiovascular Research

The compound has been employed to suppress primary human cardiovascular smooth muscle cell calcification, providing insights into cardiovascular diseases and potential therapeutic approaches .

Neurobiology

In neurobiology, AGN 193109 Ethyl Ester can be used to explore the neurological pathways influenced by retinoic acid receptors. This includes research into neurodegenerative diseases and the regeneration of neural tissues .

Dermatology

AGN 193109 has been used in dermatological research to investigate the effects of RAR antagonism on skin cell proliferation and differentiation, which has implications for skin disorders and aging .

Immunology

The compound’s ability to modulate retinoic acid signaling makes it a valuable tool in immunological research, particularly in studies related to T cell differentiation and immune response regulation .

Pharmacology

In pharmacology, AGN 193109 Ethyl Ester serves as a model compound to study the pharmacodynamics and pharmacokinetics of RAR antagonists, aiding in the development of new drugs .

Toxicology

Lastly, toxicological studies utilize AGN 193109 to understand the toxic effects of RAR antagonism on various biological systems, contributing to safety assessments of related compounds .

作用机制

Target of Action

AGN 193109 Ethyl Ester is a precursor to AGN 193109 . AGN 193109 is a highly effective antagonist of retinoic acid receptors (RARs), with Kd values of 2 nM, 2 nM, and 3 nM for RARα, RARβ, and RARγ, respectively . It exhibits no significant affinity for retinoic X receptors .

Mode of Action

AGN 193109 potently antagonizes against ATRA-induced transcription in RARα, RARβ, and RARγ transfected CV-1 cells . This indicates that AGN 193109 is completely RAR specific .

属性

IUPAC Name |

ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O2/c1-5-32-29(31)25-15-10-22(11-16-25)8-9-23-12-17-28-27(20-23)26(18-19-30(28,3)4)24-13-6-21(2)7-14-24/h6-7,10-18,20H,5,19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBZMGXOWNSVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3C4=CC=C(C=C4)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472955 | |

| Record name | AGN 193109 Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AGN 193109 Ethyl Ester | |

CAS RN |

171568-43-7 | |

| Record name | AGN 193109 Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)